molecular formula C15H26O2 B15153927 1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol

1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol

Cat. No.: B15153927
M. Wt: 238.37 g/mol
InChI Key: BWXJQHJHGMZLBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Clovanediol can be synthesized through several chemical methods. One common approach involves starting from clove acid, which undergoes hydroxymethylation and cyclization reactions to produce clovanediol . The reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, clovanediol is produced using large-scale chemical reactors that allow for the precise control of reaction conditions. The process often involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Clovanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of clovanediol can yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Clovanediol can be compared with other similar compounds, such as:

Clovanediol is unique in its specific molecular structure and the range of biological activities it exhibits

Properties

IUPAC Name

4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXJQHJHGMZLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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